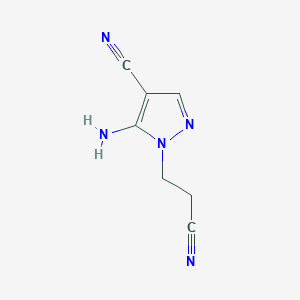

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with amino, cyanoethyl, and carbonitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of β-ketonitriles, malononitrile, or alkylidenemalononitriles with hydrazines . These reactions are carried out under controlled conditions to ensure the formation of the desired pyrazole ring. Common solvents used in these reactions include ethanol, acetone, and dimethyl sulfoxide (DMSO), with methanol often being the optimal solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the cyano or carbonitrile groups to amines or other functional groups.

Substitution: This reaction can replace one of the substituents on the pyrazole ring with another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as an antibacterial and anticancer agent :

- Antibacterial Activity : Research published in Arch Pharm Res demonstrated that derivatives of the pyrazole ring structure exhibit significant antibacterial effects. For instance, 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile showed notable inhibition against Pseudomonas aeruginosa with an inhibition zone of 20 mm.

- Anticancer Potential : In vitro studies suggest this compound may inhibit critical signaling pathways associated with cancer cell proliferation. It has shown effectiveness against various human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) by interfering with kinase activity involved in cancer progression .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Heterocycles : It is utilized to create more complex structures through various chemical transformations such as oxidation, reduction, and substitution reactions. This versatility allows chemists to design new compounds with tailored properties for pharmaceuticals and materials science .

Industrial Applications

The compound may find applications in the production of specialized materials:

- Polymers and Coatings : Due to its unique chemical structure, it can be incorporated into polymer matrices or coatings that require specific mechanical or chemical properties. This aspect is still under exploration but holds promise for future industrial applications .

Study on Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various pyrazole derivatives against different bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole A | Staphylococcus aureus | 15 |

| Pyrazole B | Escherichia coli | 18 |

| 5-Amino Compound | Pseudomonas aeruginosa | 20 |

This data underscores the potential of pyrazole derivatives in developing new antibacterial agents.

Anticancer Activity Assessment

In another study, derivatives of this compound were tested against several human tumor cell lines. The results indicated potent inhibition of tumor growth, suggesting that this compound could be a candidate for further development in anticancer therapies .

Wirkmechanismus

The mechanism by which 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-amino-1-(4-methylphenyl)pyrazole: Tested as an NPY5 antagonist.

5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole: Reported as a potent corticotrophin-releasing factor-1 (CRF-1) receptor antagonist.

5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole: Described as a potent GABA inhibitor.

Uniqueness

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, cyanoethyl, and carbonitrile groups makes it a versatile compound for various applications .

Biologische Aktivität

5-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique substitution pattern that enhances its chemical reactivity and potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound can be synthesized through various methods, often involving reactions with cyano and carbonitrile groups. The compound is characterized by its ability to undergo several chemical transformations, including oxidation and reduction, which can modify its biological properties .

Synthesis Overview

The synthesis typically involves:

- Starting Materials : 2-cyanoethyl derivatives and pyrazole precursors.

- Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Yield : Yields of synthesized compounds can range from 47% to 93%, depending on the reaction conditions used .

The biological activity of this compound is believed to involve interactions with specific molecular targets, potentially including enzyme inhibition and receptor binding. Although the precise mechanisms remain under investigation, preliminary studies suggest that it may exhibit antibacterial and anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, have shown significant antimicrobial activity against various bacterial strains. For instance, studies have reported moderate to high inhibition rates against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. The mechanism appears to involve the inhibition of critical signaling pathways associated with cell proliferation and survival. For example, compounds related to this compound have been tested for their ability to inhibit kinases involved in cancer progression .

Study 1: Antibacterial Efficacy

A study published in Arch Pharm Res evaluated the antimicrobial activity of various pyrazole derivatives. The results demonstrated that compounds incorporating the pyrazole ring structure exhibited significant antibacterial effects, particularly when functionalized with cyano groups .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole A | Staphylococcus aureus | 15 |

| Pyrazole B | Escherichia coli | 18 |

| 5-Amino Compound | Pseudomonas aeruginosa | 20 |

Study 2: Anticancer Activity

Research conducted on pyrazole derivatives highlighted their potential as anticancer agents. The study focused on the inhibition of specific kinases associated with tumor growth. Results indicated that modifications to the pyrazole structure could enhance cytotoxicity against cancer cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole A | MCF-7 (Breast) | 12 |

| Pyrazole B | HeLa (Cervical) | 8 |

| 5-Amino Compound | A549 (Lung) | 10 |

Eigenschaften

IUPAC Name |

5-amino-1-(2-cyanoethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-2-1-3-12-7(10)6(4-9)5-11-12/h5H,1,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTAOBOPHUBPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319291 | |

| Record name | 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54711-30-7 | |

| Record name | NSC343531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.